Methicone

Description

Properties

InChI |

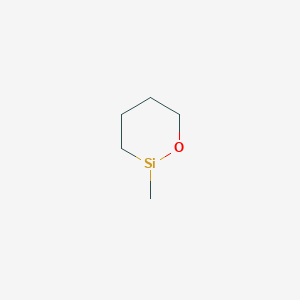

InChI=1S/C5H11OSi/c1-7-5-3-2-4-6-7/h2-5H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYXVOOPRILIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733323 | |

| Record name | 2-Methyl-1,2-oxasilinanato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70761-33-0, 9004-73-3 | |

| Record name | 2-Methyl-1,2-oxasilinanato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly[oxy(methylsilylene)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methicone Synthesis: Reaction Kinetics and Control

Abstract

Methicone, a linear monomethyl polysiloxane, is a fundamental polymer in the family of silicones, distinct from its more widely known counterpart, dithis compound, by the presence of a reactive silicon-hydrogen (Si-H) bond on each repeating unit. This structural feature imparts unique properties and functionalities, making it a valuable material in cosmetics, personal care products, and as a precursor for more complex silicone polymers. This guide provides a comprehensive exploration of the synthesis of this compound, with a deep dive into the reaction kinetics that govern its formation and the critical control parameters that determine the final properties of the polymer. We will examine the primary industrial synthesis routes, including ring-opening polymerization (ROP) and the hydrolysis of chlorosilanes, and discuss the mechanistic underpinnings of these reactions. Furthermore, this document details strategies for controlling molecular weight, polydispersity, and functionality, and provides validated experimental protocols for laboratory-scale synthesis and analysis.

Fundamentals of this compound Chemistry: Structure and Properties

This compound is a polysiloxane where each silicon atom in the polymer backbone is bonded to one methyl group and one hydrogen atom.[1] This contrasts with dithis compound, where each silicon atom bears two methyl groups.[1] The basic repeating unit of this compound is -[Si(CH3)(H)-O]-. This seemingly small difference—the substitution of a stable methyl group for a reactive hydrogen atom—is the source of this compound's unique chemical personality and utility.

Key Properties:

-

Reactivity: The Si-H bond is the most significant feature of the this compound polymer. It is susceptible to a variety of chemical transformations, most notably hydrosilylation, which allows for the grafting of a wide range of functional groups onto the silicone backbone.[2][3]

-

Hydrophobicity: Like other silicones, the methyl group provides a hydrophobic character, leading to excellent water repellency and film-forming capabilities.

-

Flexibility: The Si-O-Si backbone is highly flexible due to large bond angles and lengths compared to a carbon backbone, resulting in low glass transition temperatures and fluidity over a wide temperature range.[4][5]

-

Solubility: this compound is generally insoluble in water and polar solvents but soluble in nonpolar organic solvents and other silicones.[6]

The structure of this compound makes it an ideal intermediate for creating complex, functionalized silicone polymers tailored for specific applications, such as soft-feel enhancers in cosmetics or cross-linkers in silicone elastomers.

Core Synthesis Methodologies

The industrial production of this compound, like other silicones, begins with elemental silicon derived from silica (SiO₂).[7] This silicon is reacted with methyl chloride (CH₃Cl) in the "Direct Process" to produce a mixture of methylchlorosilanes.[7][8] For this compound synthesis, the critical precursor is methylhydrodichlorosilane (CH₃SiHCl₂) . From this precursor, two primary polymerization routes are employed.

Hydrolysis and Polycondensation

This traditional method involves the reaction of methylhydrodichlorosilane with water. The hydrolysis step replaces the chlorine atoms with hydroxyl groups, forming reactive silanols. These silanols are unstable and rapidly undergo polycondensation, eliminating water to form the siloxane (Si-O-Si) backbone of the this compound polymer.

-

Hydrolysis: n CH₃SiHCl₂ + 2n H₂O → n CH₃SiH(OH)₂ + 2n HCl

-

Condensation: n CH₃SiH(OH)₂ → H-[O-Si(CH₃)(H)]n-OH + (n-1) H₂O

The reaction evolves hydrochloric acid, which must be neutralized.[9] To create a more stable polymer, the reactive silanol end-groups are typically "capped" by reacting them with a chain-terminating agent like trimethylsilyl chloride ((CH₃)₃SiCl).[9]

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a more modern and controllable method for synthesizing silicones with well-defined molecular weights and narrow polydispersity.[10] The process uses cyclic siloxane monomers, primarily cyclotetrasiloxanes, as the starting material. For this compound, the corresponding monomer is 1,3,5,7-tetramethylcyclotetrasiloxane , often referred to as D₄H.

ROP can be initiated by either anionic or cationic catalysts.[11][12]

-

Anionic ROP: Strong bases like potassium hydroxide (KOH) or potassium silanolates are commonly used initiators.[13][14] The initiator attacks a silicon atom in the cyclic monomer, cleaving the Si-O bond and creating a linear, reactive silanolate chain end that propagates by attacking subsequent monomer rings.[12]

-

Cationic ROP: Strong acids or Lewis acids can also initiate polymerization by protonating the oxygen atom in the siloxane bond, making the adjacent silicon atom susceptible to nucleophilic attack by another monomer.[11][15]

This method is highly versatile and is the preferred route for producing high-purity, specialty silicone polymers.[10]

Experimental Workflow: this compound Synthesis

Caption: General workflow for this compound synthesis from raw materials to the purified polymer.

Reaction Kinetics and Mechanistic Insights

Understanding the kinetics of polymerization is paramount for controlling the reaction and achieving the desired product specifications.

Kinetics of Ring-Opening Polymerization (ROP)

The kinetics of ROP are heavily dependent on the monomer and the type of initiator used.

-

Monomer Reactivity: Ring strain is a major driving force for ROP.[12] Cyclotrisiloxanes (D₃) are highly strained and polymerize much faster than the less-strained cyclotetrasiloxanes (D₄). However, D₄-type monomers (like D₄H for this compound) are more common industrially due to their greater stability and lower cost.

-

Anionic ROP Kinetics: The polymerization proceeds via active silanolate centers. The reaction is typically first-order with respect to both monomer and initiator concentration. A key feature of anionic ROP is the establishment of an equilibrium between the linear polymer chains and cyclic monomers.[4] This means that after the initial polymerization, the reaction mixture will contain a certain percentage of cyclic oligomers, which must often be removed via vacuum stripping to ensure polymer stability.[4] Catalyst removal is also critical, as residual base can promote depolymerization.[4]

-

Cationic ROP Kinetics: Cationic polymerization is more complex and can involve side reactions. The kinetics are sensitive to impurities, especially water, which can act as a chain-transfer agent and affect molecular weight control.

The Role of Hydrosilylation

While not a primary synthesis route for the this compound backbone itself, hydrosilylation is the key reaction that utilizes the final this compound polymer. It involves the addition of the Si-H bond across an unsaturated C-C bond (e.g., in an alkene or alkyne), typically catalyzed by a platinum complex like Karstedt's catalyst.[2]

The most widely accepted mechanism is the Chalk-Harrod mechanism .[3][16]

-

Oxidative Addition: The Si-H bond of the this compound adds to the platinum catalyst center.

-

Olefin Coordination: The alkene coordinates to the platinum complex.

-

Insertion: The alkene inserts into the Pt-H bond (or Pt-Si bond in modified mechanisms).

-

Reductive Elimination: The final alkylsilyl product is eliminated from the platinum center, regenerating the catalyst for the next cycle.[16]

The reaction rate is influenced by the platinum catalyst concentration, temperature, and the structure of the alkene.[2] This reaction is strongly exothermic and must be carefully controlled.[2]

Chalk-Harrod Mechanism for Hydrosilylation

Caption: The catalytic cycle of the Chalk-Harrod mechanism for hydrosilylation.

Process Control and Characterization

Precise control over the synthesis process is essential for producing this compound with consistent and predictable properties.

Control of Molecular Weight

The molecular weight (and thus, the viscosity) of the final polymer is a critical parameter. In both polycondensation and ROP, this is primarily controlled by the ratio of monomer to a chain-terminating (or end-capping) agent.[4]

-

Chain-Terminating Agents: Compounds like hexamethyldisiloxane (MM) or trimethylsilyl chloride are used.[9][13] These molecules have only one reactive site, so when they attach to the end of a growing polymer chain, they prevent further propagation.

-

Control Equation: The theoretical degree of polymerization (DP) can be estimated by the molar ratio of the cyclic monomer to the end-capping agent. A higher concentration of the end-capper will result in shorter polymer chains and lower viscosity.

Quantitative Control of Molecular Weight

| Parameter | Effect on Molecular Weight | Control Strategy |

| [Monomer] / [End-Capper] Ratio | Directly proportional. Higher ratio = higher MW. | Precisely control the stoichiometry of reactants. |

| Reaction Temperature | Affects equilibrium; higher temps can favor depolymerization. | Maintain optimal temperature for polymerization. |

| Catalyst Concentration | Primarily affects reaction rate, not final MW at equilibrium. | Use sufficient catalyst for a reasonable reaction time. |

| Impurities (e.g., Water) | Can act as initiators or chain-transfer agents, broadening MW distribution. | Use high-purity, dry reactants and inert atmosphere. |

Purification and Quality Control

After polymerization, the crude product contains residual catalyst, cyclic oligomers, and potentially unreacted starting materials.

-

Catalyst Neutralization/Removal: Acidic or basic catalysts are neutralized to prevent unwanted depolymerization of the final product.[4] This is a critical step for ensuring long-term stability.[4]

-

Vacuum Stripping: The neutralized polymer is heated under vacuum to remove volatile, low molecular weight linear and cyclic species.[4] This process increases the flash point and purity of the final product.

-

Filtration: The final step is often filtration to remove any particulate matter.

Experimental Protocols

Protocol: Laboratory Synthesis of this compound via Anionic ROP

Objective: To synthesize a trimethylsilyl-terminated this compound polymer of a target viscosity via anionic ROP of 1,3,5,7-tetramethylcyclotetrasiloxane (D₄H).

Materials:

-

1,3,5,7-tetramethylcyclotetrasiloxane (D₄H), dried

-

Hexamethyldisiloxane (MM), dried (End-capper)

-

Potassium hydroxide (KOH), catalyst

-

Toluene, anhydrous

-

Phosphoric acid (for neutralization)

-

Diatomaceous earth (filter aid)

Procedure:

-

Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

-

Charging Reactants: Under a positive pressure of dry nitrogen, charge the reactor with D₄H and the calculated amount of MM required for the target molecular weight.

-

Catalyst Addition: Add a catalytic amount of powdered KOH (e.g., 0.1% by weight).

-

Polymerization: Heat the mixture to 150°C with vigorous stirring.[17] Monitor the reaction progress by periodically taking samples and measuring the viscosity. The reaction typically takes several hours to reach equilibrium.

-

Neutralization: Cool the mixture to below 100°C. Add a stoichiometric amount of phosphoric acid to neutralize the KOH catalyst. Stir for 30 minutes.

-

Stripping: Reduce the pressure using a vacuum pump and heat the mixture to ~160°C to distill off any unreacted cyclic monomers and other volatile components.

-

Filtration: Cool the polymer to room temperature. Add a filter aid (diatomaceous earth), and filter the polymer through a filter press to remove the neutralized catalyst salts.

-

Characterization: Analyze the final product for viscosity, molecular weight (GPC), and chemical structure (FTIR, NMR).

Conclusion

The synthesis of this compound is a well-established yet nuanced process that relies on a fundamental understanding of polymer chemistry, reaction kinetics, and process engineering. The choice between hydrolysis/polycondensation and ring-opening polymerization depends on the desired scale, purity, and molecular precision. Control over the reaction kinetics—primarily through catalyst selection, temperature, and reactant stoichiometry—is the key to tailoring the final properties of the polymer. The unique reactivity of the Si-H bond in the this compound backbone makes it a versatile platform for the development of advanced functional materials, ensuring its continued importance in scientific research and industrial applications.

References

-

Ingredient Profile—Dithis compound | Cosmetics & Toiletries. (2013). Available at: [Link]

-

How is Polydimethylsiloxane (PDMS) Manufactured? | Silico®. (2023). Available at: [Link]

-

This compound - Descrizione. (2024). Available at: [Link]

-

Synthesis and Characterization of Polydimethylsiloxane (PDMS) with Medium Viscosity via Ring-Opening Polymerization | Scientific.Net. (n.d.). Available at: [Link]

-

Polydimethylsiloxane - Wikipedia. (n.d.). Available at: [Link]

-

How Is PDMS Synthesized? - Chemistry For Everyone - YouTube. (2025). Available at: [Link]

-

GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (n.d.). Available at: [Link]

-

Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - NIH. (n.d.). Available at: [Link]

-

Hydrosilylation - Chemistry LibreTexts. (2023). Available at: [Link]

-

How is Sithis compound Synthesized? - Knowledge - Jiande City Silibase Import and Export Co.,Ltd. (2021). Available at: [Link]

-

Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications - PMC. (2025). Available at: [Link]

-

Amended Safety Assessment of Dithis compound, this compound, and Substituted-Methicone Polymers as Used in Cosmetics - Cosmetic Ingredient Review. (n.d.). Available at: [Link]

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC - PubMed Central - NIH. (n.d.). Available at: [Link]

-

molecular structure of dithis compound - The Cosmetic Chemist. (n.d.). Available at: [Link]

-

Synthesis and Functionalization of Silicone Hydride Copolymer with Allyl Methacrylate via Hydrosilylation Method | Scientific.Net. (n.d.). Available at: [Link]

-

Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds - Gelest, Inc. (n.d.). Available at: [Link]

-

Ring-opening polymerization - Wikipedia. (n.d.). Available at: [Link]

-

Preparation of Organosiloxane Telechelics by Anionic Ring-opening Polymerization. (2022). Available at: [Link]

- US20240191035A1 - Ring opening polymerization of cyclic siloxanes - Google Patents. (n.d.).

-

Hydrosilylation reaction mechanism for synthesized silicone surfactant. - ResearchGate. (n.d.). Available at: [Link]

-

This compound | C5H11OSi | CID 12487658 - PubChem - NIH. (n.d.). Available at: [Link]

-

Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Publishing. (2021). Available at: [Link]

-

Organosilicon Reagents in Natural Product Synthesis. (n.d.). Available at: [Link]

-

Mechanism of the Hydrosilylation Reaction of Alkenes at Porous Silicon: Experimental and Computational Deuterium Labeling Studies - Wageningen University & Research. (n.d.). Available at: [Link]

- US2521390A - Manufacture of organo silicon compounds by the grignard reaction - Google Patents. (n.d.).

- CN106317410A - Production method of dithis compound - Google Patents. (n.d.).

-

Organosilicon chemistry - Wikipedia. (n.d.). Available at: [Link]

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Functionalization of Silicone Hydride Copolymer with Allyl Methacrylate via Hydrosilylation Method | Scientific.Net [scientific.net]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. The Cosmetic Chemist [thecosmeticchemist.com]

- 6. This compound - Descrizione [tiiips.com]

- 7. silicorex.com [silicorex.com]

- 8. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 9. Polydimethylsiloxane - Wikipedia [en.wikipedia.org]

- 10. gelest.com [gelest.com]

- 11. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 13. Synthesis and Characterization of Polydimethylsiloxane (PDMS) with Medium Viscosity via Ring-Opening Polymerization | Scientific.Net [scientific.net]

- 14. Preparation of Organosiloxane Telechelics by Anionic Ring-opening Polymerization | Encyclopedia MDPI [encyclopedia.pub]

- 15. US20240191035A1 - Ring opening polymerization of cyclic siloxanes - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of Methicone Polymers Using NMR Spectroscopy

For researchers, scientists, and drug development professionals, a precise understanding of the molecular architecture of methicone polymers is paramount. These versatile siloxane polymers, known for their biocompatibility and unique physicochemical properties, are integral to a vast array of pharmaceutical and cosmetic formulations.[1][2] Their performance—be it as a lubricant, an emollient, or a drug delivery vehicle—is directly dictated by their structural characteristics: molecular weight, copolymer composition, degree of cross-linking, and the nature of their end-groups. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating these features with unparalleled detail and accuracy.[3][4]

This guide provides a comprehensive, field-proven approach to the characterization of this compound polymers using NMR. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Foundation: Understanding this compound Structure and the Power of NMR

This compound, in its most common form as polydimethylsiloxane (PDMS), is a polymer with an inorganic siloxane backbone (–Si–O–) and organic methyl groups attached to each silicon atom.[2] The structure can be described using a shorthand notation for different siloxane units:

-

M: Monofunctional (CH₃)₃SiO₀.₅- units, typically found as end-groups.

-

D: Difunctional -(CH₃)₂SiO- units, which form the linear backbone of the polymer.

-

T: Trifunctional -CH₃SiO₁.₅ units, which create branch points.

-

Q: Tetrafunctional -SiO₂- units, which act as highly cross-linked nodes.[5][6]

NMR spectroscopy is uniquely suited for analyzing these polymers because it probes the local chemical environment of specific atomic nuclei. For methicones, the key nuclei are ¹H (protons in the methyl groups), ¹³C (carbon in the methyl groups), and, most revealingly, ²⁹Si (the silicon atoms of the backbone).[3][7] By analyzing the signals from these nuclei, we can piece together a detailed molecular portrait of the polymer.

¹H NMR Spectroscopy: The First Line of Analysis

Due to the high natural abundance and sensitivity of the proton nucleus, ¹H NMR is the workhorse for initial and quantitative analysis of this compound polymers.[8] It provides a rapid and accurate assessment of the polymer's primary features.

Causality in Experimental Choices: Quantitative Accuracy

For ¹H NMR to be truly quantitative—meaning the area of a signal is directly proportional to the number of protons it represents—we must ensure that all nuclei have fully relaxed back to their equilibrium state before the next scan. The longitudinal relaxation time (T₁) of protons in the PDMS backbone can be relatively long. Therefore, a sufficient relaxation delay (typically 5 times the longest T₁) must be incorporated into the experiment. While this extends the experiment time, it is a non-negotiable step for accurate molecular weight and composition analysis.[9]

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound polymer into a clean vial.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Low-viscosity methicones are soluble in a range of solvents, but chloroform-d is a common choice.[9][10]

-

To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Filter the sample solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube.[11]

-

If quantitative analysis is the primary goal, add a known amount of an internal standard, such as hexamethyldisiloxane (HDMS), which does not overlap with the polymer signals.[12]

-

-

Spectrometer Setup & Acquisition:

-

Lock and shim the spectrometer on the deuterium signal of the solvent.

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Key Parameter Justification:

-

Spectral Interpretation and Applications

-

Main Chain Identification: The most prominent signal in the spectrum, a sharp singlet typically appearing between 0.05 and 0.2 ppm, corresponds to the protons of the methyl groups (-Si(CH₃)₂-O-) in the D units of the polymer backbone.[12][13]

-

End-Group Analysis and Molecular Weight (Mₙ) Determination: For trimethylsilyl-terminated polymers, the protons of the methyl groups on the M units ((CH₃)₃Si-O-) appear as a distinct singlet, slightly upfield or downfield from the main backbone signal. By comparing the integral of the end-group signal to the integral of the repeating backbone signal, the number-average molecular weight (Mₙ) can be calculated.[14][15][16] For polymers with other end-groups (e.g., aminopropyl), those specific proton signals are used for the calculation.[17]

-

Copolymer Composition: In copolymers containing other functional groups, such as methylphenylsiloxane, the aromatic protons will appear in the 7.0-8.0 ppm region, allowing for the determination of the copolymer ratio by comparing their integral to that of the dimethylsiloxane units.[5]

| Functional Group | Typical ¹H Chemical Shift (ppm vs. TMS) |

| Si-CH₃ (Backbone D units) | 0.05 - 0.2 |

| Si-CH₃ (End-group M units) | ~0.0 - 0.1 |

| Si-H | 4.4 - 4.7[14] |

| Si-CH₂-CH₂- | 0.5 - 1.0 |

| Si-Vinyl (-CH=CH₂) | 5.7 - 6.2 |

| Si-Phenyl (-C₆H₅ ) | 7.0 - 8.0 |

²⁹Si NMR Spectroscopy: Probing the Siloxane Backbone

While ¹H NMR provides information about the organic substituents, ²⁹Si NMR directly interrogates the silicon backbone, offering unparalleled insight into the polymer's microstructure, branching, and connectivity.[5][18]

Causality in Experimental Choices: Overcoming Inherent Challenges

Characterizing silicon nuclei presents two primary challenges: the low natural abundance of the ²⁹Si isotope (4.7%) and its very long T₁ relaxation times, which can be on the order of minutes.[5][19] A standard ²⁹Si experiment would require an impractically long time to acquire. We employ specific, validated strategies to overcome this:

-

Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), dramatically shortens the T₁ of the silicon nuclei.[17][20] This allows for a much shorter relaxation delay between scans, significantly reducing the total experiment time without compromising quantitation.

-

Inverse-Gated Decoupling: The Nuclear Overhauser Effect (NOE) can unpredictably alter signal intensities during proton decoupling, destroying quantitative information. By using an "inverse-gated" decoupling sequence, the proton decoupler is turned on only during the acquisition of the signal and is off during the relaxation delay. This suppresses the NOE while still providing a clean, decoupled spectrum, preserving the quantitative integrity of the signal integrals.[9]

-

DEPT Pulse Sequence: For qualitative analysis where sensitivity is the main concern, the Distortionless Enhancement by Polarization Transfer (DEPT) sequence can be used. This technique transfers magnetization from the highly abundant protons to the rare ²⁹Si nuclei, providing a significant boost in signal-to-noise. However, DEPT spectra are not inherently quantitative.[5][14]

Experimental Protocol: Quantitative ²⁹Si NMR of this compound

-

Sample Preparation:

-

Prepare a concentrated sample by dissolving ~100-150 mg of the this compound polymer in ~0.6 mL of CDCl₃.[9][17]

-

Add a relaxation agent, such as Cr(acac)₃, to achieve a final concentration of approximately 0.05 M.[17][20] Ensure it is fully dissolved.

-

Filter the solution into a 5 mm NMR tube as described for the ¹H NMR preparation.

-

-

Spectrometer Setup & Acquisition:

-

Tune the probe for the ²⁹Si frequency.

-

Acquire the spectrum using a single-pulse experiment with inverse-gated proton decoupling.

-

Key Parameter Justification:

-

Relaxation Delay (d1): Even with a relaxation agent, a sufficiently long delay (e.g., 30-120 seconds) is necessary for accurate quantitation. The optimal time should be determined for the specific polymer class.[9]

-

Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low sensitivity of the ²⁹Si nucleus.[9]

-

-

Spectral Interpretation and Applications

The chemical shift of a ²⁹Si nucleus is highly sensitive to its local environment, making it an exceptional tool for microstructural analysis.[9][21]

-

Identification of M, D, T, Q Units: Each type of siloxane unit resonates in a distinct region of the spectrum, allowing for their clear identification and quantification.[5][6]

-

Copolymer Sequence Distribution: In copolymers, the chemical shift of a D unit is influenced by its nearest neighbors. For example, in a dimethylsiloxane-diphenylsiloxane copolymer, a dimethyl D unit flanked by two other dimethyl D units will have a different chemical shift than one flanked by a dimethyl and a diphenyl unit. By deconvoluting these signals, the randomness or blockiness of the copolymer can be determined.[9]

-

Detection of Branching and Cross-linking: The presence of T and Q units, indicative of branching and cross-linking, is readily identified by their characteristic signals in the ²⁹Si NMR spectrum.[22]

| Siloxane Unit | Nomenclature | Typical ²⁹Si Chemical Shift (ppm vs. TMS) |

| Trimethylsilyl End-Group | M | +10 to 0 |

| Dimethylsiloxy Backbone | D | -18 to -24[22] |

| Diphenylsiloxy Backbone | Dᴾʰ² | -45 to -50[9] |

| Methylsiloxy Branch Point | T | -64 to -68 |

| Silicate Cross-link Point | Q | -100 to -112[6] |

Table of typical ²⁹Si chemical shifts for common siloxane units.[5][6][9][22]

Integrated Workflow and Advanced Methods

A comprehensive characterization of a this compound polymer relies on an integrated approach, using different NMR experiments to build a complete picture.

Logical Workflow for this compound Characterization

The following diagram illustrates a logical workflow for the analysis of an unknown this compound polymer, ensuring a self-validating process where results from one experiment inform the next.

Caption: Logical workflow for comprehensive this compound characterization using NMR.

Complementary and Advanced NMR Techniques

-

¹³C NMR: Provides complementary information, particularly for the carbon atoms in organic side chains. It can help confirm the identity of different alkyl or aryl groups attached to the silicon backbone.[7]

-

2D NMR Spectroscopy: For complex copolymers or polymers with multiple functional groups, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[23][24] They create correlation maps that show which protons are directly attached to which carbons (HSQC) or which protons are near which carbons or silicons (HMBC), allowing for unambiguous assignment of all signals.[5]

-

Solid-State NMR (ssNMR): When dealing with insoluble materials like cross-linked this compound elastomers or gels, solution-state NMR is not feasible. Solid-state NMR, often using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), can provide crucial information about the structure, crystallinity, and chain mobility of the polymer in its native solid state.[6][7][22]

Conclusion

NMR spectroscopy provides an indispensable and multifaceted toolkit for the in-depth characterization of this compound polymers. By leveraging a systematic workflow that begins with quantitative ¹H NMR and progresses to detailed microstructural analysis with ²⁹Si NMR, researchers can gain a definitive understanding of their materials. The deliberate choice of experimental parameters and techniques, grounded in an understanding of the underlying principles of nuclear relaxation and sensitivity, is key to generating accurate, reliable, and self-validating data. This level of molecular insight is critical for ensuring the quality, safety, and efficacy of the advanced pharmaceutical and cosmetic products in which these polymers are employed.

References

-

Alam, T. M. (n.d.). Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. OSTI.GOV. Retrieved from [Link]

-

Mojsiewicz-Pieńkowska, K., Jamrógiewicz, Z., & Łukasiak, J. (2003). Determination of polydimethylsiloxanes by 1H-NMR in wine and edible oils. PubMed. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]

-

Magritek. (n.d.). Fast Analysis of Polysiloxanes by Benchtop NMR. Retrieved from [Link]

-

Mojsiewicz-Pieńkowska, K., Jamrógiewicz, Z., & Łukasiak, J. (2003). Determination of polydimethylsiloxanes by 1H-NMR in wine and edible oils. ResearchGate. Retrieved from [Link]

-

Mojsiewicz-Pieńkowska, K., Jamrógiewicz, Z., & Łukasiak, J. (2003). Determination of polydimethylsiloxanes by 1H-NMR in wine and edible oils. Semantic Scholar. Retrieved from [Link]

-

Patsnap. (2024). NMR Spectroscopy Applications in Polymer Analysis. Retrieved from [Link]

-

Pfleging, W., Stohrer, M., & Kappe, O. (1998). High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses. PubMed. Retrieved from [Link]

-

Chassé, W., & Saalwächter, K. (2003). 1H multiple-quantum nuclear magnetic resonance investigations of molecular order distributions in poly(dimethylsiloxane) networks. The Journal of Chemical Physics. Retrieved from [Link]

-

Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Semantic Scholar. Retrieved from [Link]

-

The Cosmetic Chemist. (n.d.). Molecular structure of dithis compound. Retrieved from [Link]

-

Pohl, S. (2013). Ingredient Profile—Dithis compound. Cosmetics & Toiletries. Retrieved from [Link]

-

Deascal. (2024). Vinyl Dithis compound/Methicone Silsesquioxane Crosspolymer: An In-Depth Look at Its Role in Cosmetics. Retrieved from [Link]

-

The Hair Movement. (2022). This compound. Retrieved from [Link]

-

Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. Retrieved from [Link]

-

Harris, R. K., & Kimber, B. J. (1975). 29Si NMR as a Tool for Studying Silicones. Semantic Scholar. Retrieved from [Link]

-

Mirau, P. (2003). NMR characterization of polymers. ResearchGate. Retrieved from [Link]

-

Intertek. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Retrieved from [Link]

-

Kelm, H., & Knopp, D. R. (2000). Liquid- and solid-state high-resolution NMR methods for the investigation of aging processes of silicone breast implants. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Schlingman, K., Staiger, M. P., & Keplinger, T. (2018). Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated polydimethyl-methyl-phenyl-siloxane-copolymers. Data in Brief. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Dithis compound, this compound, and Substituted-Methicone Polymers as Used in Cosmetics. Retrieved from [Link]

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Marsmann, H. C. (n.d.). Si NMR Some Practical Aspects. Pascal-Man. Retrieved from [Link]

-

Brus, J., & Kobera, L. (2013). A Solid-State NMR Investigation of MQ Silicone Copolymers. PMC. Retrieved from [Link]

-

Wang, L., Liu, Y., & Liu, Y. (2013). 1 H NMR spectrum of a prepared high RI siloxane polymer. ResearchGate. Retrieved from [Link]

-

Hietala, S., & Paatero, E. (1999). Detailed structural analysis of polysiloxane antifoam agents using carbon-13 and silicon-29 NMR spectroscopy. Macromolecules. Retrieved from [Link]

-

I. Kalikhman, et al. (2018). Analysis of the Hypersensitivity of the 29Si NMR Chemical Shift of the Pentacoordinate Silicon Compounds to the Temperature Effect. N-(Silylmethyl)acetamides. The Journal of Physical Chemistry A. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Alam, T. M. (2005). NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components. OSTI.GOV. Retrieved from [Link]

-

Mojsiewicz-Pieńkowska, K. (2020). Fragment of 1 H NMR spectra of silicone components. ResearchGate. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Van Zee, N. J. (2019). Polymer molecular weight analysis by 1H NMR spectroscopy. Fingerprint. Retrieved from [Link]

-

Garrison, M. D., & Lando, J. B. (2000). Limits of detection of polydimethylsiloxane in (29)Si NMR spectroscopy. PubMed. Retrieved from [Link]

-

Davydovich, D., & Register, R. A. (2019). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst. Retrieved from [Link]

-

Lund University Publications. (2018). Development of Polydimethylsiloxane Microparticles for Biomedical NMR. Retrieved from [Link]

-

Barlow, R. B., & Tinsley, R. W. (1975). Comparison of the nuclear magnetic resonance and infrared spectroscopic methods for the quantitative analysis of polydimethylsiloxane. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

- 1. The Cosmetic Chemist [thecosmeticchemist.com]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]

- 5. magritek.com [magritek.com]

- 6. A Solid-State NMR Investigation of MQ Silicone Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. osti.gov [osti.gov]

- 10. organomation.com [organomation.com]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. Determination of polydimethylsiloxanes by 1H-NMR in wine and edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. magritek.com [magritek.com]

- 15. researchgate.net [researchgate.net]

- 16. research.tus.ie [research.tus.ie]

- 17. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]

- 18. 29Si NMR as a Tool for Studying Silicones | Semantic Scholar [semanticscholar.org]

- 19. Limits of detection of polydimethylsiloxane in (29)Si NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pascal-man.com [pascal-man.com]

- 21. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 22. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]

- 24. measurlabs.com [measurlabs.com]

An In-depth Technical Guide to the Surface Energy and Wettability of Methicone Coatings

Abstract

This technical guide provides a comprehensive examination of the surface energy and wettability of methicone-based coatings, tailored for researchers, scientists, and professionals in drug development. This compound, a common term for polydimethylsiloxane (PDMS), is a critical biomaterial whose surface properties dictate its performance in a multitude of applications, from medical device coatings to pharmaceutical formulations.[1][2][3] This document elucidates the fundamental principles of surface science, details rigorous experimental methodologies for characterization, and explores the profound implications of these properties on biocompatibility and drug delivery. By integrating theoretical frameworks with actionable, field-proven protocols, this guide serves as an essential resource for optimizing the functional performance of this compound coatings.

Introduction to Surface Science Fundamentals

Defining Surface Energy and Wettability

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. It arises from the disruption of intermolecular bonds that occurs when a surface is created. In solids, molecules at the surface are not fully surrounded by other molecules, leading to an energetic imbalance. This excess energy, quantified in millinewtons per meter (mN/m) or dynes per centimeter (dyn/cm), governs how the material interacts with its environment.

Wettability describes the ability of a liquid to maintain contact with a solid surface, resulting from the balance between adhesive forces (between the liquid and solid) and cohesive forces (within the liquid).[4] This phenomenon is visually quantified by the contact angle (θ) , the angle at which a liquid-vapor interface meets a solid surface.[5]

-

Low Contact Angle (<90°): Indicates good wettability. The liquid spreads across the surface. This occurs when the solid's surface energy is high.

-

High Contact Angle (>90°): Indicates poor wettability. The liquid minimizes contact with the surface, forming distinct droplets. This is characteristic of low surface energy solids, such as this compound.[1]

The Importance of Wettability in Pharmaceutical and Medical Applications

The surface properties of a material are paramount in biomedical contexts. For drug-eluting devices, the wettability of a coating can influence solvent uptake and subsequent drug release kinetics. Furthermore, surface energy is a critical determinant of biocompatibility; it affects protein adsorption, cell adhesion, and bacterial biofilm formation.[6][7][8] this compound's inherently low surface energy and hydrophobic nature contribute to its general biocompatibility and resistance to bacterial buildup.[1][9] However, this same property can pose challenges for adhesion to substrates or for applications requiring specific bio-interactions.[1][7]

Introduction to this compound and its Derivatives

This compound is the cosmetic and pharmaceutical industry term for polydimethylsiloxane (PDMS), a silicon-based polymer.[10][11] Its basic structure consists of a repeating siloxane backbone (–Si(CH₃)₂–O–) which provides flexibility, while the methyl (–CH₃) side groups impart a hydrophobic, low-energy surface.[10][12] This unique molecular architecture is responsible for its desirable properties, including chemical inertness, thermal stability, gas permeability, and biocompatibility.[2][9][13] These attributes have led to its widespread use in medical devices, drug delivery systems, and as an excipient in topical formulations.[3][14][15]

Theoretical Framework for Wettability Assessment

The Young's Equation and Contact Angle

The relationship between the contact angle and the interfacial energies is described by Young's Equation, which defines the equilibrium at the three-phase (solid, liquid, gas) contact line:

γSV = γSL + γLV cos(θ)

Where:

-

γSV is the solid-vapor interfacial energy.

-

γSL is the solid-liquid interfacial energy.

-

γLV is the liquid-vapor interfacial energy (liquid's surface tension).

-

θ is the equilibrium contact angle.

This equation forms the theoretical basis for all contact angle-based methods for determining the surface free energy of a solid.

Models for Calculating Solid Surface Free Energy

Direct measurement of solid surface energy is not feasible.[16] Instead, it is calculated indirectly by measuring the contact angles of well-characterized liquids on the solid surface.

The Zisman method is an empirical approach that defines the critical surface tension (γc) of a solid.[17][18] This is the surface tension a liquid would need to have to completely wet the solid (i.e., have a contact angle of 0°).[19] A series of liquids with varying surface tensions are used to measure contact angles on the solid surface. A Zisman plot is constructed by graphing the cosine of the contact angle (cos θ) against the known surface tension of the probe liquids (γLV). The line is then extrapolated to where cos θ = 1. The corresponding surface tension value is the critical surface tension (γc).[20][21] For non-polar surfaces like this compound, γc provides a good approximation of the solid's surface free energy.[18]

The OWRK method offers a more nuanced understanding by dividing the total surface free energy (γS) into two components: a dispersive (γSd) component and a polar (γSp) component.[22][23]

γS = γSd + γSp

This model is particularly useful for understanding adhesion and interactions between dissimilar materials.[22] To determine the two unknown components (γSd and γSp), contact angles of at least two probe liquids with known dispersive and polar components must be measured.[5][22] Water (highly polar) and diiodomethane (highly dispersive) are commonly used.[5] The resulting data is used to solve a set of simultaneous equations derived from the Young-Dupré equation and the geometric mean combining rule.[24]

Experimental Methodologies for Characterizing this compound Coatings

Core Technique: Sessile Drop Contact Angle Goniometry

The sessile drop method is the primary technique for measuring the static contact angle. It involves depositing a small, precise droplet of a probe liquid onto the solid surface and capturing its profile with a high-resolution camera.[25] A goniometer, an instrument designed for this purpose, then analyzes the drop shape to accurately calculate the contact angle.[26]

This protocol outlines the steps for measuring static contact angles to determine surface free energy, adhering to principles found in the ASTM D7490 standard.[5][27][28]

Objective: To accurately measure the static contact angles of two or more probe liquids on a this compound-coated surface for the calculation of surface free energy.

Materials & Equipment:

-

Contact Angle Goniometer with software for drop shape analysis.

-

Microliter syringe with a blunt-tip needle.

-

Probe Liquids: At least one polar (e.g., Reagent Grade Water, ASTM D1193) and one dispersive (e.g., Diiodomethane, 99% purity). For a Zisman plot, a homologous series of liquids is required.

-

This compound-coated substrates (e.g., glass slides, polymer films).

-

Environmental chamber (optional, for controlling humidity and evaporation).[20]

-

Lint-free wipes and appropriate cleaning solvents (e.g., isopropanol, hexane).

Procedure:

-

Sample Preparation:

-

Ensure the this compound-coated substrate is clean, dry, and free of any surface contaminants. Gently clean with a lint-free wipe and a non-reactive solvent if necessary, then allow it to fully dry.

-

Place the substrate on the goniometer's sample stage and ensure it is perfectly level.[21]

-

-

Instrument Setup:

-

Calibrate the goniometer according to the manufacturer's instructions.

-

Fill the syringe with the first probe liquid, ensuring no air bubbles are present.

-

Position the syringe tip above the sample surface, visible in the camera's field of view.

-

-

Droplet Deposition and Measurement:

-

Carefully dispense a droplet of a specified volume (e.g., 2-5 µL) onto the sample surface. The drop should be deposited gently to minimize dynamic effects.

-

Allow the droplet to equilibrate on the surface for a defined period (e.g., 5-30 seconds), but before significant evaporation occurs.[20]

-

Capture a high-resolution image of the droplet profile.

-

-

Contact Angle Analysis:

-

Use the goniometer software to fit a model to the droplet shape and determine the baseline at the solid-liquid interface.

-

Measure the contact angle on both the left and right sides of the droplet. The values should be similar; significant differences may indicate a tilted or heterogeneous surface.[5]

-

-

Data Collection:

-

Repeat the measurement at a minimum of three to five different locations on the sample surface to ensure statistical validity.[5]

-

Record the average contact angle and standard deviation for the first probe liquid.

-

-

Repeat for Other Liquids:

-

Thoroughly clean the syringe or use a new one for the next probe liquid.

-

Repeat steps 3-5 for all other probe liquids (e.g., diiodomethane).

-

-

Data Reporting:

-

Report the mean contact angle and standard deviation for each liquid-solid combination, along with the test temperature and relative humidity.[5]

-

Workflow for Determining Surface Free Energy

The following diagram illustrates the logical workflow from experimental measurement to the final calculation of surface free energy using the OWRK method.

Sources

- 1. hydromer.com [hydromer.com]

- 2. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Energy Demystified - The Role of Surface Energy in Manufacturing Performance – Metrology and Quality News - Online Magazine [metrology.news]

- 5. sunzern.com [sunzern.com]

- 6. Biocompatibility assessment of insulating silicone polymer coatings using an in vitro glial scar assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biologic basis for the clinical application of the silicones. A correlate to their biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biolinscientific.com [biolinscientific.com]

- 9. kenvox.com [kenvox.com]

- 10. silicorex.com [silicorex.com]

- 11. rissochem.com [rissochem.com]

- 12. biesterfeld.com [biesterfeld.com]

- 13. rissochem.com [rissochem.com]

- 14. pentasil.eu [pentasil.eu]

- 15. dupont.com [dupont.com]

- 16. plasticsdecorating.com [plasticsdecorating.com]

- 17. Zisman Plot - Wikipedia [en.wikipedia.org]

- 18. Method according to Zisman | KRÜSS Scientific [kruss-scientific.com]

- 19. Critical surface tension | KRÜSS Scientific [kruss-scientific.com]

- 20. tau.ac.il [tau.ac.il]

- 21. pages.jh.edu [pages.jh.edu]

- 22. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]

- 23. biolinscientific.com [biolinscientific.com]

- 24. researchgate.net [researchgate.net]

- 25. apps.dtic.mil [apps.dtic.mil]

- 26. industrialphysics.com [industrialphysics.com]

- 27. infinitalab.com [infinitalab.com]

- 28. webstore.ansi.org [webstore.ansi.org]

An In-depth Technical Guide to the Thermal Degradation Properties of Methicone Derivatives

Abstract

Methicone and its derivatives, a class of silicone-based polymers, are integral to a multitude of applications within the pharmaceutical and materials science sectors due to their unique physicochemical properties, including high thermal stability and biocompatibility. A comprehensive understanding of their thermal degradation behavior is paramount for ensuring product quality, stability, and safety. This technical guide provides an in-depth analysis of the thermal degradation properties of this compound derivatives, elucidating the underlying chemical mechanisms, outlining robust analytical methodologies for their characterization, and discussing the key factors that influence their thermal stability. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of these critical materials.

Introduction to this compound and its Derivatives

This compound is a general term for a class of silicone polymers based on a backbone of repeating silicon-oxygen (Si-O) units, with organic side groups, typically methyl groups, attached to the silicon atoms. The most fundamental and widely used derivative is polydimethylsiloxane (PDMS).[1] These polymers are characterized by their high thermal stability, chemical inertness, low surface tension, and excellent biocompatibility.[2][3] Their applications are diverse, ranging from excipients and active pharmaceutical ingredients (APIs) in drug formulations to elastomers, lubricants, and coatings in advanced materials.[1]

The thermal stability of this compound derivatives is a critical attribute, as they are often subjected to elevated temperatures during manufacturing, processing, and storage.[4] Thermal degradation can lead to changes in molecular weight, viscosity, and the generation of volatile byproducts, which can compromise the performance and safety of the final product.[5]

Mechanisms of Thermal Degradation

The thermal degradation of this compound derivatives, particularly PDMS, proceeds through two primary, competing mechanisms: an intramolecular cyclization ("back-biting") reaction and a radical-initiated chain scission process.[4][6] The dominant pathway is highly dependent on factors such as temperature, atmosphere, and the presence of catalysts.

Intramolecular Cyclization (Back-Biting)

This is the predominant degradation mechanism at moderate temperatures (typically below 400°C) in an inert atmosphere.[7] It involves the nucleophilic attack of a terminal silanol group or a backbone oxygen atom on a silicon atom further down the polymer chain.[6] This "back-biting" action leads to the cleavage of a Si-O bond and the formation of thermodynamically stable, volatile cyclic siloxanes, most notably octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6).[6][8] The presence of catalytic impurities, such as residual acids, bases, or certain metals from the polymerization process, can significantly accelerate this degradation pathway.[1][7] Similarly, fillers like silica gel in sithis compound formulations have been shown to promote thermal degradation.[6]

Caption: Intramolecular cyclization ("back-biting") mechanism of PDMS degradation.

Radical Chain Scission

At higher temperatures (generally above 400-450°C), a radical-based degradation mechanism becomes more prominent.[4] This process is initiated by the homolytic cleavage of the silicon-carbon (Si-CH₃) bonds, which have lower bond energy compared to the Si-O backbone bonds.[4] The resulting methyl radicals can abstract hydrogen atoms from other methyl groups, leading to the formation of methane and methylene bridges (Si-CH₂-Si) between polymer chains.[4] This crosslinking can result in hardening of the material and the formation of a char residue at very high temperatures.[9] In the presence of oxygen, thermo-oxidative degradation occurs, which is more complex and can lead to the formation of formaldehyde and formic acid.[9]

Sources

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silicone - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gelest.com [gelest.com]

- 8. Evaluation on surface degradation of silicone rubber using thermogravimetric analysis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. researchgate.net [researchgate.net]

Crystalline Structure Analysis of Methicone Films: A Multi-Technique Approach to Characterizing Solid-State Properties

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solid-state characteristics of polymeric films are paramount in drug development, directly influencing critical performance attributes such as mechanical strength, barrier properties, and drug release kinetics. Methicone and its derivatives, such as dithis compound, are widely used polysiloxanes whose functionality is intrinsically linked to their degree of molecular order. This guide provides a comprehensive framework for the crystalline structure analysis of this compound films. We move beyond mere procedural descriptions to elucidate the causality behind experimental choices, offering a self-validating, multi-technique workflow. This document synthesizes methodologies from X-Ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), Polarized Light Microscopy (PLM), and Fourier-Transform Infrared Spectroscopy (FTIR) to construct a holistic understanding of this compound film crystallinity, empowering researchers to optimize formulations and ensure product performance.

Introduction: The Significance of Crystallinity in this compound Films

This compound is a linear monomethyl polysiloxane, part of the broader family of silicon-based polymers known as silicones.[1] Its close relative, dithis compound (polydimethylsiloxane or PDMS), is a fully methylated linear siloxane polymer and is one of the most widely used silicones in pharmaceutical and cosmetic applications.[1][2][3] For the purpose of this guide, the analytical principles discussed for this compound are broadly applicable to dithis compound and related polysiloxane films.

While often considered amorphous, these polymers can exhibit regions of ordered molecular packing, or crystallinity, especially upon annealing or when specific side chains are present.[4] This degree of crystallinity is not an academic curiosity; it is a critical physical property that dictates the material's performance.[5][6] An increase in crystallinity can lead to:

-

Enhanced Mechanical Strength: More ordered polymer chains result in a harder, more rigid film.

-

Reduced Permeability: Densely packed crystalline regions create a more tortuous path for molecules, improving barrier properties.

-

Modified Drug Release Profiles: In drug-eluting films, crystalline domains can act as reservoirs, altering the rate of active pharmaceutical ingredient (API) diffusion.

Therefore, the precise characterization and control of crystallinity are essential for developing robust and reliable this compound-based products. This guide details the core analytical techniques required for this characterization, emphasizing an integrated approach for a complete and trustworthy analysis.

The First Principle: Foundational Sample Preparation

The most sophisticated analytical instrument is rendered ineffective by improperly prepared samples. The goal of sample preparation is to create a uniform, representative film that is free from artifacts that could be misinterpreted as crystalline features. The casting method is a common and effective technique.[7]

Experimental Protocol: Solvent Casting of this compound Films

-

Rationale & Material Selection: The choice of solvent is critical. It must fully dissolve the this compound polymer without causing degradation. Solvents like toluene or hexane are often suitable for polysiloxanes.[8][9] The evaporation rate of the solvent will influence polymer chain organization; slower evaporation generally provides more time for crystalline domains to form.

-

Preparation of Polymer Solution:

-

Accurately weigh the this compound polymer.

-

Dissolve it in a suitable solvent (e.g., toluene) to a concentration of 5-10% (w/v). The viscosity should be low enough to allow for easy pouring and leveling.

-

Stir the solution gently with a magnetic stirrer in a fume hood until the polymer is fully dissolved. Avoid vigorous stirring that can introduce air bubbles.

-

-

Casting the Film:

-

Place a clean, flat, and level glass substrate (e.g., a petri dish or glass plate) in a dust-free environment with controlled airflow.

-

Pour the polymer solution onto the substrate, allowing it to spread evenly. The volume of solution will determine the final film thickness.

-

-

Solvent Evaporation:

-

Cover the casting setup with a perforated lid to control the solvent evaporation rate. A slow, controlled evaporation (e.g., over 24-48 hours) is crucial for promoting ordered structures.

-

Ensure the setup is in a well-ventilated area, preferably a fume hood.

-

-

Final Drying and Annealing:

-

Once the film appears dry, transfer it to a vacuum oven.

-

Dry the film under vacuum at a temperature slightly above the solvent's boiling point but well below the polymer's degradation temperature (e.g., 60-80°C) for at least 24 hours to remove any residual solvent. Residual solvent can act as a plasticizer, affecting crystallinity measurements.

-

Optional Annealing Step: To study the maximum potential crystallinity, the film can be annealed by heating it above its glass transition temperature (Tg) but below its melting temperature (Tm) for a defined period, followed by slow cooling. This process allows for further polymer chain rearrangement into more stable crystalline structures.

-

A Multi-Technique Workflow for Comprehensive Analysis

No single technique can reveal all aspects of a polymer's crystalline structure. A synergistic approach, where the weaknesses of one method are compensated by the strengths of another, is essential for authoritative analysis.

Diagram: Integrated Analytical Workflow

The following diagram illustrates how different techniques are integrated to build a complete picture of the crystalline structure.

Caption: Integrated workflow for this compound film crystalline structure analysis.

X-Ray Diffraction (XRD): The Definitive Structural Probe

Expertise & Rationale: XRD is the most direct method for probing the ordered arrangement of atoms and molecules in a material.[10] It provides unambiguous evidence of crystallinity. When X-rays pass through a material, they are scattered by electrons. In a crystalline material, the atoms are arranged in a regular lattice, causing the scattered X-rays to interfere constructively at specific angles, producing sharp diffraction peaks. Amorphous materials lack this long-range order and produce only a broad, diffuse halo. For thin films, Grazing Incidence XRD (GIXRD) is particularly powerful as it enhances the signal from the film surface while minimizing interference from the substrate.[10][11][12]

Trustworthiness - Self-Validation:

-

Calibration: The instrument must be calibrated with a known crystalline standard (e.g., silicon powder) to ensure angular accuracy.[13]

-

Background Subtraction: A scan of the amorphous substrate (if applicable) should be performed and subtracted from the film's scan to isolate the signal from the this compound.

Experimental Protocol: XRD Analysis of this compound Films

-

Sample Mounting: Securely mount the prepared this compound film (either free-standing or on its substrate) onto the sample holder. Ensure the film surface is flat and level with the instrument's reference plane.

-

Instrument Setup (Conventional XRD):

-

Source: Use a Cu Kα radiation source.

-

Scan Range (2θ): A range of 5° to 50° is typically sufficient to capture the primary diffraction peaks of semi-crystalline polymers.

-

Step Size: 0.02°

-

Dwell Time: 1-2 seconds per step.

-

-

Instrument Setup (GIXRD for surface analysis):

-

Data Acquisition: Initiate the scan and collect the diffraction pattern.

Data Interpretation:

-

Crystalline vs. Amorphous: The presence of sharp peaks superimposed on a broad halo indicates a semi-crystalline structure. A pattern with only a broad halo signifies a completely amorphous film.[14]

-

Degree of Crystallinity (%Xc): This can be quantitatively determined by separating the integrated intensity of the crystalline peaks (Ic) from the integrated intensity of the amorphous halo (Ia).

-

%Xc = [Ic / (Ic + Ia)] * 100

-

-

Polymorph Identification: Different crystal packing arrangements (polymorphs) will produce unique diffraction patterns, allowing for their identification.[14]

Differential Scanning Calorimetry (DSC): The Thermal Signature of Crystallinity

Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature.[5][15] This technique is exceptionally sensitive to thermal transitions associated with changes in physical state. For semi-crystalline polymers, the melting of crystalline domains is an endothermic process that appears as a distinct peak on the DSC thermogram. The energy required to melt these crystals (the heat of fusion) is directly proportional to the amount of crystalline material present.[5][6] This makes DSC a powerful quantitative tool for determining the degree of crystallinity.[16][17]

Trustworthiness - Self-Validation:

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Baseline Correction: A stable and reproducible baseline is critical. An empty pan run should be performed and subtracted from the sample run.

-

Controlled Atmosphere: Running the experiment under an inert nitrogen atmosphere prevents oxidative degradation of the polymer at high temperatures.[5][6]

Experimental Protocol: DSC Analysis

-

Sample Preparation:

-

Using a punch, cut a small, uniform disc (5-10 mg) from the this compound film.

-

Accurately weigh the sample and place it in a standard aluminum DSC pan.

-

Crimp the pan securely with a lid. Prepare an empty, crimped pan to serve as a reference.[5]

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with dry nitrogen gas (e.g., at 50 mL/min).

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

Rationale: The first heating run reveals the thermal history of the "as-prepared" film. The cooling and second heating runs provide data on the inherent crystallization and melting behavior of the material under controlled conditions, erasing the previous thermal history.[6]

-

Step 1 (1st Heat): Equilibrate at ambient temperature (e.g., 25°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.[5]

-

Step 2 (Cool): Hold isothermally for 5 minutes to ensure complete melting. Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Step 3 (2nd Heat): Heat the sample again at the same rate (10°C/min) to the maximum temperature.

-

-

Data Analysis:

-

From the heating scans, identify the glass transition temperature (Tg), crystallization temperature (Tc, if any), and melting temperature (Tm).[16]

-

Integrate the area of the melting peak to determine the experimental heat of fusion (ΔHf).

-

Calculate the percent crystallinity (%Xc) using the following formula:[5][16]

-

%Xc = (ΔHf / ΔHf°) * 100

-

Where ΔHf is the measured heat of fusion and ΔHf° is the theoretical heat of fusion for a 100% crystalline sample of the same polymer (obtained from literature).

-

-

Data Presentation: Example DSC Results

| Sample ID | Thermal History | Tg (°C) | Tm (°C) | ΔHf (J/g) | % Crystallinity* |

| This compound Film A | 1st Heat (As Is) | -125 | 45 | 35.2 | 40.0% |

| This compound Film A | 2nd Heat (Controlled) | -124 | 43 | 31.7 | 36.0% |

| This compound Film B | 1st Heat (As Is) | -126 | 48 | 44.0 | 50.0% |

| This compound Film B | 2nd Heat (Controlled) | -125 | 46 | 41.4 | 47.0% |

*Based on a theoretical ΔHf° of 88.0 J/g for 100% crystalline polydimethylsiloxane.

Polarized Light Microscopy (PLM): Visualizing Crystalline Morphology

Expertise & Rationale: PLM is a technique that uses polarized light to visualize structures that are optically anisotropic (birefringent).[18][19] Crystalline regions in a polymer are inherently anisotropic because the ordered arrangement of polymer chains causes the refractive index to vary with the direction of light vibration. Amorphous regions are isotropic and appear dark. PLM is invaluable for directly observing the size, shape, and distribution of crystalline structures, such as spherulites, which are common in polymers.[4] It provides spatial context that bulk techniques like DSC and XRD cannot.

Trustworthiness - Self-Validation:

-

Crossed Polars Check: Before inserting a sample, ensure the polars are perfectly crossed (90° to each other). The field of view should be completely dark (extinction).[18]

-

Focus and Illumination: Proper Köhler illumination is essential for achieving high-quality, evenly lit images.

Experimental Protocol: PLM Analysis

-

Sample Preparation: Place a small section of the this compound film on a clean microscope slide. If necessary, use a cover slip.

-

Microscope Setup:

-

Place the slide on the microscope stage.

-

Set up the microscope for transmitted light observation.

-

Insert both the polarizer (below the sample) and the analyzer (above the sample) into the light path and rotate one until the field of view is dark (crossed polars).[18]

-

-

Observation:

-

Bring the sample into focus.

-

Anisotropic (crystalline) regions will appear bright against the dark (amorphous) background.[18]

-

Rotate the stage. Crystalline regions will go dark (show extinction) four times during a full 360° rotation.

-

Observe the morphology of the crystalline structures. Look for characteristic features like spherulites, which often display a "Maltese cross" pattern of extinction.[4]

-

-

Hot-Stage Microscopy (Optional):

-

By using a hot stage, the film can be heated and cooled while under observation. This allows for the direct visualization of melting and crystallization processes, correlating directly with DSC events.

-

Fourier-Transform Infrared Spectroscopy (FTIR): A Complementary View

Expertise & Rationale: FTIR spectroscopy probes the vibrational modes of chemical bonds. While not a primary technique for measuring bulk crystallinity, it can detect subtle changes in molecular conformation that accompany the transition from an amorphous to a crystalline state. Specific absorbance bands in the IR spectrum are characteristic of the siloxane backbone (Si-O-Si) and methyl groups (Si-CH3).[8][20] The position and shape of these bands can be sensitive to the local molecular environment. For instance, bands associated with ordered, crystalline arrangements may be sharper or shifted compared to the broader bands seen in a disordered, amorphous state. Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing the surface of films without any sample preparation.[2][20][21]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., Ge or Diamond) is clean.

-

Collect a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO2, H2O) and instrumental contributions.

-

-

Sample Measurement:

-

Data Interpretation:

-

Identify the characteristic peaks for dithis compound, such as the Si-CH3 bending vibration around 1260 cm⁻¹ and the Si-O-Si stretching bands around 1000-1100 cm⁻¹.[8][20]

-

Compare the spectra of samples with different known crystallinities (as determined by XRD or DSC). Look for subtle shifts in peak positions or changes in peak width that correlate with the degree of order in the film.

-

Conclusion: Synthesizing a Coherent Picture

The robust characterization of this compound film crystallinity demands a multi-faceted analytical strategy. XRD provides the definitive proof and structure of crystalline domains. DSC quantifies the thermal energy associated with these domains, yielding a reliable measure of bulk crystallinity. PLM offers an invaluable visual confirmation, revealing the morphology and distribution of these structures. Finally, FTIR serves as a complementary tool to probe conformational changes at the molecular level.

By integrating these techniques, drug development professionals can build a comprehensive and self-validating understanding of their this compound formulations. This knowledge is the foundation for rationally designing films with optimized mechanical, barrier, and drug-release properties, ultimately leading to safer, more effective, and more reliable products.

References

- NC State University Libraries. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.

- Blaine, R. L. Determination of Polymer Crystallinity by DSC. ResearchGate.

- TA Instruments. Thermal Analysis Application Brief Determination of Polymer Crystallinity by DSC.

- Mettler Toledo. Polymer Crystallization by Thermal Analysis.

- PubMed. Differential scanning calorimetry (DSC) of semicrystalline polymers.

- AIP Publishing. X‐ray‐diffraction characterization of silicon‐on‐insulator films.

- Slideshare. Dithis compound quantitation using FTIR 1.

- Harvard DASH. X-Ray Grazing Incidence Diffraction from Alkylsiloxane Monolayers on Silicon Wafers.

- McCrone Associates. Polarized Light Microscopy.

- AZoOptics. Investigating Nickel on Silicon Thin Films with X-Ray Diffraction.

- Shimadzu. Analysis of Dithis compound Based on USP-Specified Method.

- Nikon's MicroscopyU. Polarized Light Microscopy.

- ResearchGate. Determination of sithis compound in different drug formulations by gravimetry and comparison with the FTIR method.

- Digital Commons @ USF. X-ray diffraction applications in thin films and (100) silicon substrate stress analysis.

- Shimadzu Corporation. No.A443 - Analysis of Dithis compound Based on USP-Specified Method.

- IDOSI Journals. Quantitative Determination of Sithis compound in Antacid Suspension and Chewable Tablet Using FTIR Spectroscopy.

- Globe Thesis. Preparation And Quality Evaluation Of Sithis compound Oral Dissolving Film.

- Wikipedia. Polarized light microscopy.

- Molecular Expressions. Specialized Microscopy Techniques - Polymers in Polarized Light.

- Journal of Cosmetic Science. Direct Analysis of Dithis compound in Aqueous Emulsions by Infrared Spectroscopy.

- PubMed. Direct Analysis of Dithis compound in Aqueous Emulsions by Infrared Spectroscopy.

- CD Formulation. X-ray Diffraction (XRD) Analysis for Oral Thin Film.

- The Materials Research Society of Japan. Crystal Structure in the Near-Surface Region of Melt-Crystallized Polyethylene Films Investigated by Grazing Incidence X-ray Dif.

- Cosmetic Ingredient Review. Amended Safety Assessment of Dithis compound, this compound, and Substituted-Methicone Polymers as Used in Cosmetics.

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. Tizra Reader [library.scconline.org]

- 3. Direct Analysis of Dithis compound in Aqueous Emulsions by Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polymers in Polarized Light [micro.magnet.fsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. tainstruments.com [tainstruments.com]

- 7. globethesis.com [globethesis.com]

- 8. Dithis compound quantitation using FTIR 1 | PPT [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. azooptics.com [azooptics.com]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. mrs-j.org [mrs-j.org]

- 13. "X-ray diffraction applications in thin films and (100) silicon substra" by James D. Rachwal [digitalcommons.usf.edu]

- 14. X-ray Diffraction (XRD) Analysis for Oral Thin Film - Oral Thin Film - CD Formulation [formulationbio.com]

- 15. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]